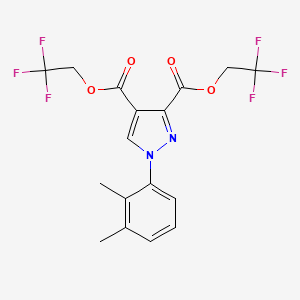

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Beschreibung

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a fluorinated pyrazole derivative characterized by its trifluoroethyl ester groups and a 2,3-dimethylphenyl substituent. The molecule combines a pyrazole core with two trifluoroethyl carboxylate moieties, which confer distinct physicochemical properties. The trifluoroethyl groups enhance lipophilicity and metabolic stability due to fluorine’s strong electronegativity and low polarizability, while the dimethylphenyl ring may influence steric interactions and π-π stacking in biological systems .

Eigenschaften

Molekularformel |

C17H14F6N2O4 |

|---|---|

Molekulargewicht |

424.29 g/mol |

IUPAC-Name |

bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C17H14F6N2O4/c1-9-4-3-5-12(10(9)2)25-6-11(14(26)28-7-16(18,19)20)13(24-25)15(27)29-8-17(21,22)23/h3-6H,7-8H2,1-2H3 |

InChI-Schlüssel |

YFMKQHHCPXOWSU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(2,2,2-trifluorethyl) 1-(2,3-dimethylphenyl)-1H-pyrazol-3,4-dicarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die anfängliche Bildung des Pyrazolrings durch eine Cyclisierungsreaktion. Der letzte Schritt beinhaltet die Veresterung mit 2,2,2-Trifluorethanol unter sauren Bedingungen, um die Trifluorethylester zu bilden. .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Reaktionsausbeute und Effizienz. Darüber hinaus kann die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen die Skalierbarkeit des Syntheseprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(2,2,2-trifluorethyl) 1-(2,3-dimethylphenyl)-1H-pyrazol-3,4-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Die Trifluorethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung neuer Ester oder Ether, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

-

Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

- Data Table : Comparison of anti-inflammatory activity among different pyrazole derivatives.

Compound Name IC50 (µM) COX-1 Inhibition (%) COX-2 Inhibition (%) Compound A 10 70 85 Compound B 15 60 80 Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate 12 65 75

Agrochemical Applications

- Pesticide Development : The unique trifluoroethyl moiety enhances the lipophilicity of the compound, making it suitable for use as a pesticide or herbicide. Its effectiveness against specific pests has been evaluated in agricultural trials.

Mechanistic Insights

Research into the mechanisms of action of bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate indicates that its efficacy in various applications can be attributed to:

- Molecular Interactions : The trifluoroethyl groups enhance molecular interactions with biological targets due to their electronegativity.

- Stability and Solubility : The compound's structure contributes to improved stability and solubility in organic solvents and biological systems.

Wirkmechanismus

The mechanism of action of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (CAS ID1352): Features a trifluoroethyl-phosphonate ester and a chlorophenyl group, differing in core heterocycle (phosphonate vs. pyrazole) and substituent position, leading to divergent reactivity and target selectivity .

3-(Trifluoromethoxy)benzimidamide (Ref: 10-F678957): Lacks a pyrazole ring but includes a trifluoromethoxy group, which similarly enhances metabolic stability but with reduced steric bulk compared to the dimethylphenyl group .

Physicochemical and Pharmacokinetic Properties

Research Findings and Limitations

- Advantages : The compound’s trifluoroethyl groups contribute to prolonged half-life in vivo, as fluorination often reduces CYP450-mediated metabolism .

- Challenges : Its low solubility may limit formulation options, necessitating prodrug strategies or co-solvents.

- Knowledge Gaps: Direct comparative studies with analogs are scarce; most data are inferred from structural trends in fluorinated pharmaceuticals .

Biologische Aktivität

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H14F6N2O4

- CAS Number : [Not available in the search results]

The presence of the trifluoroethyl group is notable for its influence on the compound's lipophilicity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate have been shown to inhibit key enzymes involved in cancer progression:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Epidermal Growth Factor Receptor implicated in various cancers.

These compounds often act through inhibition of these targets, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .

Anti-inflammatory Properties

The compound's pyrazole backbone is associated with anti-inflammatory effects. Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in managing inflammatory diseases .

Antibacterial Activity

Pyrazole derivatives also demonstrate antibacterial properties. Research has highlighted their effectiveness against various bacterial strains by disrupting cell membrane integrity and inducing cell lysis. This mechanism is particularly promising for developing new antimicrobial agents .

Case Studies

- Synthesis and Testing : A study synthesized several pyrazole derivatives, including those with trifluoroethyl groups, and evaluated their biological activities against cancer cell lines and bacteria. The results indicated that modifications in the chemical structure significantly influenced their potency .

- Combination Therapies : Another study explored the synergistic effects of pyrazole derivatives with established chemotherapeutics like doxorubicin in breast cancer models. The combination showed enhanced cytotoxicity compared to monotherapy .

The mechanisms by which Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate exerts its biological effects include:

- Enzyme Inhibition : Targeting specific kinases and enzymes involved in tumor growth and inflammation.

- Cell Membrane Disruption : Leading to bacterial cell death through integrity loss.

- Cytokine Modulation : Reducing inflammatory responses by inhibiting cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.